molecular formula C20H14BrNO3 B4894328 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5602-76-6

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B4894328
CAS No.: 5602-76-6
M. Wt: 396.2 g/mol
InChI Key: BNNFCYGTCYYAJC-UHFFFAOYSA-N
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Description

4-(6-Bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (referred to as G15 in pharmacological studies) is a brominated dihydroquinolinone derivative characterized by a fused benzo[h]quinolin-2(1H)-one core substituted at the 4-position with a 6-bromo-1,3-benzodioxol-5-yl group . This compound has been utilized in research exploring G protein-coupled estrogen receptor (GPER) signaling pathways, where it serves as a selective antagonist .

Properties

IUPAC Name

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFCYGTCYYAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386182
Record name AC1MEG35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5602-76-6
Record name AC1MEG35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the bromination of 1,3-benzodioxole to introduce the bromo substituent. This is followed by a series of condensation reactions to form the quinolinone structure. Key reagents include bromine, acetic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinolinone ring.

    Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone derivative with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural similarities with several dihydroquinolinone derivatives, differing primarily in substituent groups and regiochemistry:

Compound Name Core Structure Substituents Key Features Reference
4-(6-Bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Benzo[h]quinolin-2(1H)-one 4-(6-bromo-1,3-benzodioxol-5-yl) Brominated benzodioxol group; GPER antagonist
3,4-Dihydrobenzo[h]quinolin-2(1H)-one (2l’a) Benzo[h]quinolin-2(1H)-one None Unsubstituted core; synthesized via iron-catalyzed C–H amidation
8-Bromo-3,4-dihydroquinolin-2(1H)-one (2m) Quinolin-2(1H)-one 8-bromo Bromine at position 8; 32% yield via iron catalysis
4-(2-Butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Benzo[h]quinolin-2(1H)-one 4-(2-butoxyphenyl) Alkoxy substituent; structural isomer
5-Bromo-2,3-dihydroquinolin-4(1H)-one Quinolin-4(1H)-one 5-bromo Bromine at position 5; distinct ring oxidation state
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Quinoxalin-2(1H)-one 6-bromo Quinoxaline core; unrelated bioactivity

Key Observations :

  • The benzodioxol group introduces steric bulk and electron-withdrawing effects, which may influence receptor binding (e.g., GPER antagonism) .
  • Regioselectivity: Palladium-catalyzed syntheses of similar compounds (e.g., 3,4-disubstituted quinolin-2(1H)-ones) demonstrate that substituent size and position affect regioselectivity. For instance, bulky alkoxy groups improve selectivity for 3,4-disubstitution .
Physicochemical Properties
  • Melting Points: Unsubstituted dihydroquinolinones (e.g., 2l’a) exhibit higher melting points (228.9–230.3°C) compared to brominated derivatives like 2m (182.1–184.4°C), likely due to reduced crystallinity from halogen substitution .
  • Spectroscopic Data: NMR and IR spectra of analogous compounds confirm the dihydroquinolinone core and substituent positions. For example, 8-bromo-3,4-dihydroquinolin-2(1H)-one (2m) shows characteristic 1H NMR signals at δ 7.45 (d, J = 8.5 Hz, 1H) for aromatic protons adjacent to bromine .

Biological Activity

The compound 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one , with a CAS number of 5602-76-6 , is a member of the quinoline family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H14_{14}BrN O3_3
  • Molecular Weight : 396.2341 g/mol
  • Density : 1.557 g/cm³
  • Boiling Point : 550°C at 760 mmHg
  • Flash Point : 286.5°C

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have focused on the anticancer properties of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines. A notable study demonstrated that quinoline derivatives inhibited cell proliferation in vitro, suggesting potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . The inhibition of COX enzymes is particularly significant in the context of inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been explored in various studies. Compounds similar to This compound have shown effectiveness against both bacterial and fungal strains, highlighting their potential as therapeutic agents in infectious diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies indicate that these compounds possess antioxidant properties that contribute to their protective effects against cellular damage.

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various quinoline derivatives, including those structurally related to the target compound. The results showed that certain derivatives significantly reduced the viability of cancer cells in vitro, with IC50 values indicating potent activity against breast and lung cancer cell lines .

Study 2: Anti-inflammatory Mechanisms

Another research effort investigated the anti-inflammatory effects of quinoline compounds in a mouse model of inflammation. The study found that treatment with these compounds resulted in reduced levels of inflammatory markers and improved clinical scores compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling could integrate the bromobenzodioxole moiety into the quinolinone core. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromide coupling .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.
  • Temperature control : Reactions typically proceed at 80–100°C under inert atmosphere .
    • Characterization : Post-synthesis, validate purity via HPLC and confirm structure using NMR (¹H/¹³C) and HRMS. X-ray crystallography (using SHELX or ORTEP ) may resolve stereochemical ambiguities.

Q. How can researchers evaluate the antimicrobial potential of this compound, and what are common pitfalls in biological assays?

  • Methodological Answer :

  • Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Pitfalls :
  • Solubility issues : Pre-dissolve in DMSO (≤1% v/v) to avoid cytotoxicity artifacts.
  • Data interpretation : Compare with structurally similar compounds (e.g., 5-Bromo-3,4-dihydroquinolin-2(1H)-one, which shows high activity ).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of quinolinone derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., halogen position, substituent effects). For example:

  • Case study : 7-Bromo-4,4-dimethylquinolin-2(1H)-one exhibits moderate antimicrobial activity, while 5-Bromo analogs show higher potency .
  • Approach :

Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., Cl, F, I at position 6) .

Use molecular docking to assess binding affinity to targets (e.g., bacterial topoisomerases).

Validate hypotheses via in vitro assays under standardized conditions .

Q. How can computational methods enhance the design of derivatives targeting TGF-β/Smad pathways, as seen in pulmonary fibrosis studies?

  • Methodological Answer :

  • Docking and MD simulations : Use software like AutoDock Vina to model interactions between the quinolinone core and TGF-β receptors. Focus on:
  • Electrostatic complementarity : The bromobenzodioxole group may occupy hydrophobic pockets .
  • Fluorine substitution : Introduce fluorine at strategic positions to improve binding (e.g., 4-(2-fluoro-4-nitrophenoxy) derivatives ).
  • In vitro validation : Test synthesized analogs in TGF-β-induced fibroblast activation assays, measuring collagen deposition via ELISA .

Q. What crystallographic techniques are critical for resolving structural ambiguities in dihydroquinolinone derivatives?

  • Methodological Answer :

  • Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) on single crystals grown via vapor diffusion.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

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